molecular formula C7H11NO2 B13803023 3-Hydroxy-6-oxoheptanenitrile CAS No. 70367-36-1

3-Hydroxy-6-oxoheptanenitrile

Cat. No.: B13803023
CAS No.: 70367-36-1
M. Wt: 141.17 g/mol
InChI Key: UGTRREZKHXNQCP-UHFFFAOYSA-N
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Description

3-Hydroxy-6-oxoheptanenitrile is an organic compound with the molecular formula C7H11NO2 It is a nitrile with both hydroxy and oxo functional groups, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-6-oxoheptanenitrile can be synthesized through several methods. One common approach involves the nucleophilic addition of hydrogen cyanide to carbonyl compounds, followed by hydrolysis. For example, the reaction of 6-oxoheptanal with hydrogen cyanide under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-oxoheptanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-6-oxoheptanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-hydroxy-6-oxoheptanenitrile involves its interaction with various molecular targets. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-6-oxoheptanenitrile is unique due to its combination of hydroxy, oxo, and nitrile functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

CAS No.

70367-36-1

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-hydroxy-6-oxoheptanenitrile

InChI

InChI=1S/C7H11NO2/c1-6(9)2-3-7(10)4-5-8/h7,10H,2-4H2,1H3

InChI Key

UGTRREZKHXNQCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(CC#N)O

Origin of Product

United States

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